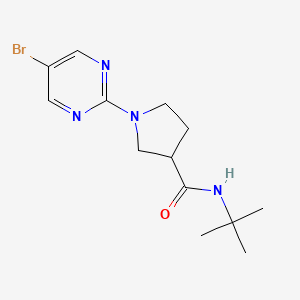

1-(5-bromopyrimidin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

Description

1-(5-bromopyrimidin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at position 4. The pyrimidine ring is linked via its 2-position to a pyrrolidine moiety, which is further functionalized with a tert-butyl carboxamide group at the 3-position.

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN4O/c1-13(2,3)17-11(19)9-4-5-18(8-9)12-15-6-10(14)7-16-12/h6-7,9H,4-5,8H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEXPWKYRXUKLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-bromopyrimidin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The compound is primarily noted for its role in inhibiting the NLRP3 inflammasome, a critical component in the inflammatory response. The NLRP3 inflammasome is involved in various diseases, including cryopyrin-associated periodic syndromes (CAPS), multiple sclerosis, type 2 diabetes, Alzheimer's disease, and atherosclerosis. By inhibiting NLRP3, this compound may help mitigate the inflammatory processes associated with these conditions .

Pharmacological Studies

Research has demonstrated that 1-(5-bromopyrimidin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide exhibits significant anti-inflammatory properties. In vitro studies have shown its effectiveness in reducing cytokine release from activated immune cells, suggesting a potential therapeutic role in treating inflammatory disorders.

Table 1: Summary of Biological Activities

Case Study 1: Efficacy in Animal Models

A study published in a pharmacological journal evaluated the efficacy of the compound in murine models of inflammatory diseases. The results indicated that treatment with 1-(5-bromopyrimidin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide led to a marked decrease in clinical symptoms associated with inflammation, including reduced swelling and pain responses.

Case Study 2: Mechanistic Insights

Another research article focused on the mechanistic insights into how this compound affects cellular signaling pathways. It was found that the compound modulates key pathways involved in inflammation, leading to decreased expression of pro-inflammatory genes. This suggests that the compound not only inhibits NLRP3 but also influences broader signaling networks involved in immune responses.

Table 2: Key Findings from Case Studies

| Study | Findings | Implications |

|---|---|---|

| Pharmacological Study | Reduced inflammation and cytokine levels | Potential therapeutic use in chronic inflammation |

| Mechanistic Study | Modulation of signaling pathways | Broader impact on immune response regulation |

Comparison with Similar Compounds

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Core Structure : Pyridine (one nitrogen atom) vs. pyrimidine (two nitrogen atoms) in the target compound.

- Substituents : Bromine at position 5, dimethoxymethyl at position 3, and a pyrrolidine-linked tert-butyl ester.

- Key Differences : The pyridine core reduces aromatic nitrogen content compared to pyrimidine, altering electronic properties. The dimethoxymethyl group introduces additional oxygen atoms, increasing polarity relative to the target compound’s carboxamide .

5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine

- Core Structure : Pyridine with bromine at position 5 and methoxy at position 3.

- Substituents : A tert-butyldimethylsilyloxy (TBS) group on the pyrrolidine ring.

- Key Differences : The TBS group enhances steric bulk and silicon-based stability compared to the carboxamide in the target compound. The methoxy group may reduce reactivity compared to the pyrimidine’s nitrogen-rich core .

N-(5-bromopyridin-3-yl)pivalamide

- Core Structure : Pyridine with bromine at position 5.

- Substituents : Pivalamide (tert-butyl carboxamide) directly attached to the pyridine.

- Key Differences: The absence of a pyrrolidine linker simplifies the structure but limits conformational flexibility.

Pyrimidine-Based Analogues

While the provided evidence lacks pyrimidine-specific analogs, hypothetical comparisons can be drawn:

- Bromine Position : The target’s bromine at pyrimidine-5 contrasts with pyridine-5 or -3 in analogs. Position 5 in pyrimidine may enhance electrophilic substitution reactivity due to nitrogen-directed effects.

Data Table: Structural Comparison of Key Compounds

| Compound Name | Core Structure | Bromine Position | Key Substituents | Functional Groups Impacting Properties |

|---|---|---|---|---|

| 1-(5-bromopyrimidin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide | Pyrimidine | 5 | tert-Butyl carboxamide, pyrrolidine | Bromine (leaving group), carboxamide (H-bonding) |

| tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Pyridine | 5 | Dimethoxymethyl, tert-butyl ester | Methoxy (polarity), ester (hydrolytic stability) |

| N-(5-bromopyridin-3-yl)pivalamide | Pyridine | 5 | Pivalamide | Direct tert-butyl carboxamide (steric bulk) |

Research Findings and Implications

- Reactivity : The pyrimidine core in the target compound may exhibit higher nitrogen-directed reactivity compared to pyridine analogs, favoring electrophilic substitutions at specific positions .

- Lipophilicity : The tert-butyl group in all compounds enhances lipophilicity, but the pyrrolidine linker in the target compound balances this with moderate polarity.

- Synthetic Utility : Bromine in these compounds serves as a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura), though pyrimidine-based bromides may require tailored catalytic conditions due to electronic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.